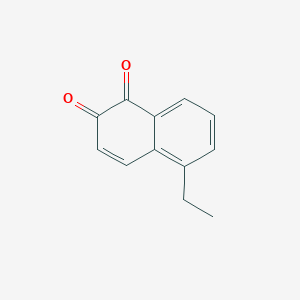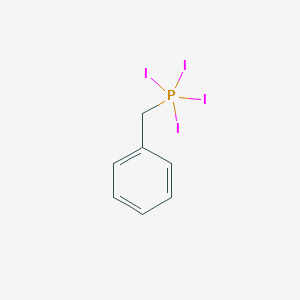
Benzyl(tetraiodo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(tetraiodo)-lambda~5~-phosphane is a chemical compound characterized by the presence of a benzyl group attached to a phosphorus atom, which is further bonded to four iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(tetraiodo)-lambda~5~-phosphane typically involves the reaction of benzyl chloride with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+PI3→C6H5CH2P(I)4
The reaction is usually conducted in a solvent such as toluene or dichloromethane at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive iodine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(tetraiodo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides or phosphonic acids.
Reduction: Formation of phosphines or phosphides.
Substitution: Formation of substituted phosphines with various functional groups.
Applications De Recherche Scientifique
Benzyl(tetraiodo)-lambda~5~-phosphane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radioactively labeled.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Benzyl(tetraiodo)-lambda~5~-phosphane involves its ability to interact with various molecular targets through its phosphorus and iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include:
Phosphorylation: Transfer of the phosphorus atom to nucleophilic sites.
Iodination: Introduction of iodine atoms into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylphosphane: Lacks the iodine atoms and has different reactivity.
Tetraiodophosphane: Does not have the benzyl group, leading to different applications.
Benzyl(triiodo)-lambda~5~-phosphane: Contains one less iodine atom, affecting its chemical properties.
Uniqueness
Benzyl(tetraiodo)-lambda~5~-phosphane is unique due to the combination of a benzyl group with a phosphorus atom bonded to four iodine atoms
Propriétés
Numéro CAS |
63574-39-0 |
|---|---|
Formule moléculaire |
C7H7I4P |
Poids moléculaire |
629.72 g/mol |
Nom IUPAC |
benzyl(tetraiodo)-λ5-phosphane |
InChI |
InChI=1S/C7H7I4P/c8-12(9,10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
XQLGFTFNTOKGHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(I)(I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

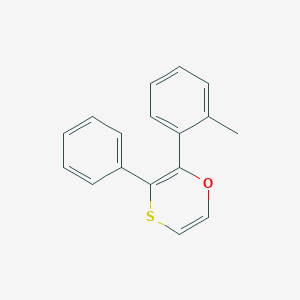
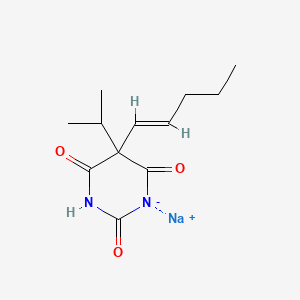
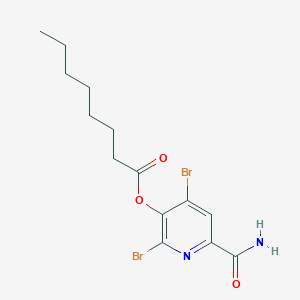
![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)
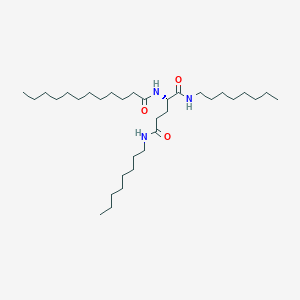
![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)
![1-[4-Chloro-2-(1-phenylethenyl)phenyl]methanamine](/img/structure/B14504523.png)

![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)

